

# Application Notes and Protocols for Reactions with E-3-(Methylphenylamino)-2-propenal

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## Compound of Interest

Compound Name: *E-3-(METHYL PHENYL AMINO)-2-PROPENAL*

Cat. No.: B087139

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## Introduction

E-3-(Methylphenylamino)-2-propenal, also known as 3-(N-methyl-N-phenylamino)acrolein, is a versatile bifunctional organic compound.<sup>[1]</sup> It incorporates both an enamine and an  $\alpha,\beta$ -unsaturated aldehyde functionality, making it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Its reactivity allows for its use in various chemical transformations, including cycloaddition and condensation reactions, positioning it as a key building block in medicinal chemistry and drug development for the creation of novel bioactive molecules.<sup>[2]</sup>

## Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	<a href="#">[1]</a>
Molecular Weight	161.20 g/mol	<a href="#">[1]</a>
Appearance	Pale Brown to Brown Solid	
Melting Point	166 °C (decomposed)	<a href="#">[1]</a>
Boiling Point	144-145 °C at 0.8 Torr	<a href="#">[1]</a>
Solubility	Slightly soluble in Chloroform, Very slightly soluble in Ethyl Acetate	

## Synthesis of E-3-(Methylphenylamino)-2-propenal

The primary method for synthesizing E-3-(methylphenylamino)-2-propenal is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-methylaniline, using a Vilsmeier reagent generated *in situ* from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl<sub>3</sub>).

## Experimental Protocol: Vilsmeier-Haack Synthesis

### Materials:

- N-methylaniline
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

- Hexane and Ethyl acetate for chromatography

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methylaniline (1 equivalent) in anhydrous dichloromethane.
- In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (3 equivalents) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.
- Slowly add the prepared Vilsmeier reagent to the solution of N-methylaniline at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
- Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure E-3-(methylphenylamino)-2-propenal.

Expected Yield: 70-85%

## Synthesis Workflow



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Vilsmeier-Haack synthesis of E-3-(methylphenylamino)-2-propenal.

## Key Reactions and Protocols

E-3-(methylphenylamino)-2-propenal serves as a versatile synthon for the synthesis of various heterocyclic systems. Its dual reactivity allows it to participate in reactions as both a nucleophile (via the enamine nitrogen) and an electrophile (at the aldehyde and the  $\beta$ -carbon).

## Synthesis of Pyridines

Substituted pyridines can be synthesized through a condensation reaction of E-3-(methylphenylamino)-2-propenal with a compound containing an active methylene group.

Materials:

- E-3-(methylphenylamino)-2-propenal
- Ethyl acetoacetate
- Sodium ethoxide
- Ethanol, absolute
- Ammonium acetate

Procedure:

- Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.2 equivalents) in ethanol.
- To this solution, add E-3-(methylphenylamino)-2-propenal (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
- Add ammonium acetate (2 equivalents) to the reaction mixture.
- Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- The precipitated solid is collected by filtration, washed with cold water, and dried.
- Recrystallize the crude product from ethanol to obtain the purified pyridine derivative.

Reactant 1	Reactant 2	Catalyst/Base	Solvent	Time (h)	Yield (%)
E-3-(methylphenylamino)-2-propenal	Ethyl acetoacetate	Sodium ethoxide / Ammonium acetate	Ethanol	8-12	65-75
E-3-(methylphenylamino)-2-propenal	Malononitrile	Piperidine	Ethanol	6-8	70-80

## Synthesis of Pyrimidines

Pyrimidines, which are core structures in many bioactive molecules, can be synthesized by reacting E-3-(methylphenylamino)-2-propenal with amidines or urea derivatives. Pyrimidine derivatives have shown significant potential as anticancer agents.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

### Materials:

- E-3-(methylphenylamino)-2-propenal
- Guanidine hydrochloride
- Sodium hydroxide
- Ethanol

### Procedure:

- In a round-bottom flask, dissolve guanidine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in ethanol and stir for 30 minutes.
- Add E-3-(methylphenylamino)-2-propenal (1 equivalent) to the mixture.
- Reflux the reaction mixture for 6-10 hours, monitoring its progress by TLC.
- Upon completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
- The resulting precipitate is filtered, washed with water, and dried.
- Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Reactant 1	Reactant 2	Base	Solvent	Time (h)	Yield (%)
E-3-(methylphenylamino)-2-propenal	Guanidine HCl	NaOH	Ethanol	6-10	60-70
E-3-(methylphenylamino)-2-propenal	Urea	NaOEt	Ethanol	12-16	55-65

## [3+3] Cycloaddition Reactions

E-3-(methylphenylamino)-2-propenal can act as a three-carbon synthon in [3+3] cycloaddition reactions with suitable 1,3-dielectrophiles to form six-membered rings.

Quinolines can be synthesized via a formal aza-[3+3] cycloaddition followed by aromatization.

Materials:

- E-3-(methylphenylamino)-2-propenal

- Aniline derivative (e.g., p-toluidine)
- Lewis acid catalyst (e.g.,  $\text{InCl}_3$ )
- Ethanol

Procedure:

- To a solution of the aniline derivative (1 equivalent) in ethanol, add the Lewis acid catalyst (10 mol%).
- Add E-3-(methylphenylamino)-2-propenal (1.1 equivalents) to the mixture.
- Stir the reaction at room temperature for 24 hours.
- Monitor the reaction by TLC. Upon completion, dilute the mixture with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
- Evaporate the solvent and purify the residue by column chromatography to yield the quinoline derivative.

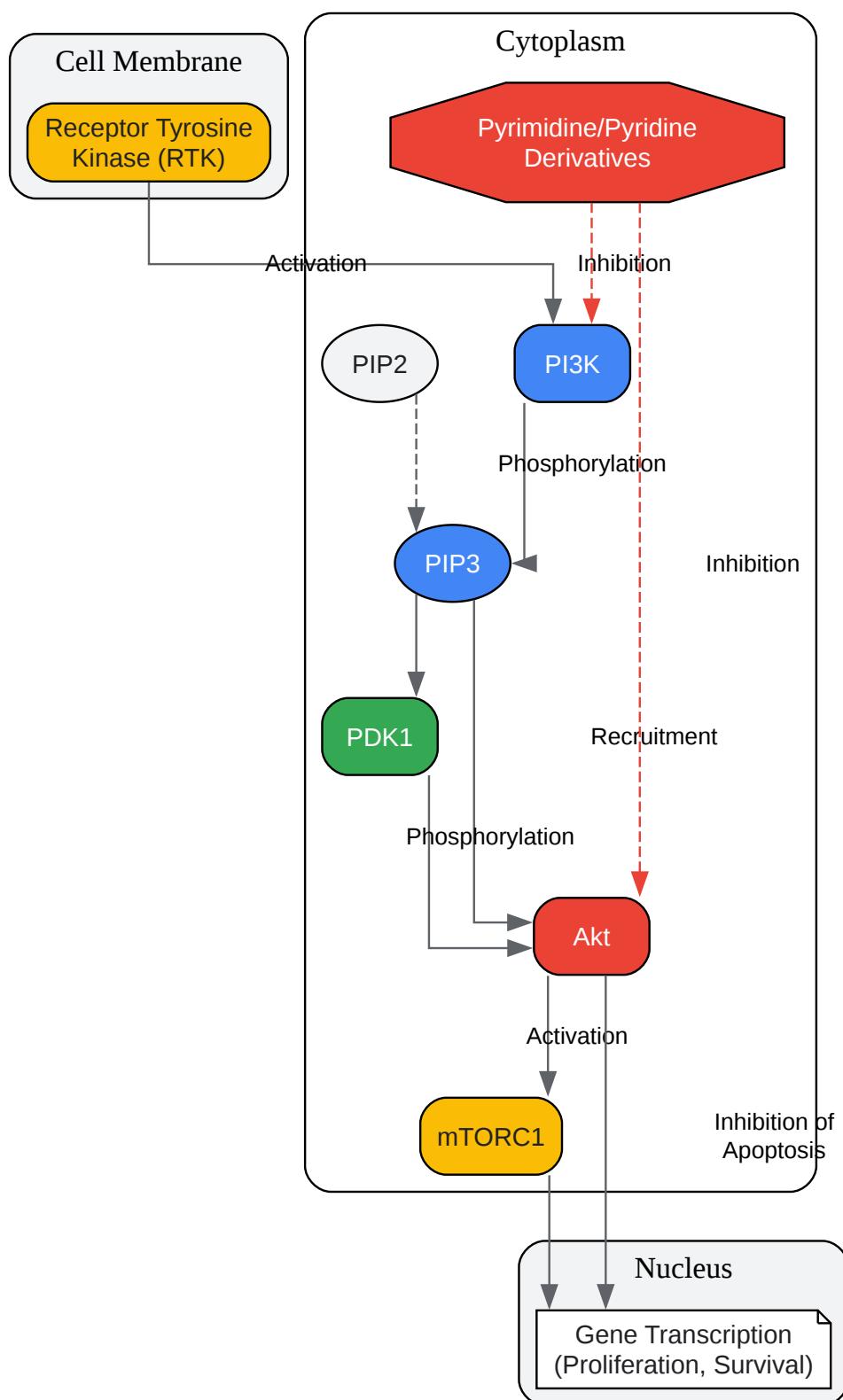
Reactant 1	Reactant 2	Catalyst	Solvent	Time (h)	Yield (%)
E-3-(methylphenylamino)-2-propenal	p-Toluidine	$\text{InCl}_3$	Ethanol	24	70-80

## Application in Drug Development: Targeting the PI3K/Akt Signaling Pathway

The heterocyclic scaffolds synthesized from E-3-(methylphenylamino)-2-propenal, particularly pyrimidines and pyridines, are of significant interest in drug discovery. Many compounds containing these core structures have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.<sup>[8][9]</sup> This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.<sup>[10]</sup> Therefore, inhibitors of this pathway are promising therapeutic agents for cancer treatment.

The synthesis of substituted pyrimidines and pyridines from E-3-(methylphenylamino)-2-propenal provides a route to novel compounds that can be screened for their inhibitory activity against kinases in the PI3K/Akt pathway.

## PI3K/Akt Signaling Pathway



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PI3K/Akt signaling pathway and potential inhibition points.

## Conclusion

E-3-(methylphenylamino)-2-propenal is a highly valuable and reactive intermediate. The protocols outlined in these application notes provide a foundation for the synthesis of diverse and complex heterocyclic molecules. Its application in the generation of libraries of pyridine, pyrimidine, and quinoline derivatives holds significant promise for the discovery of new therapeutic agents, particularly in the field of oncology through the targeting of key signaling pathways like PI3K/Akt. Further exploration of the reactivity of this synthon is likely to lead to the development of novel and efficient synthetic methodologies for a wide range of biologically active compounds.

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